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6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin is a synthetic organic compound with the molecular formula and a molar mass of 287.01 g/mol. This compound features a unique structure characterized by a benzodioxin core substituted with bromine and fluorine atoms, which contribute to its chemical reactivity and potential applications in various fields. The boiling point of this compound is reported to be between 75-77 °C at 9 mmHg .
The reactivity of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin can be attributed to the presence of the bromine atom and the tetrafluoro substituents. These groups can engage in nucleophilic substitution reactions, electrophilic aromatic substitutions, and other transformations typical of halogenated compounds. Specific reactions include:
While specific biological activity data for 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin is limited in current literature, compounds with similar structures often exhibit significant biological properties. For example, halogenated benzodioxins can demonstrate antimicrobial and anticancer activities due to their ability to interact with biological macromolecules. Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes may vary based on available starting materials and desired yields.
6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin has potential applications in several areas:
Interaction studies involving 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent. Investigating its interactions with proteins or DNA can provide insights into its mechanism of action and toxicity profile. Such studies are often conducted using techniques like:
Several compounds share structural similarities with 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-2,2-dimethylbenzodioxan | C8H8BrO2 | Contains methyl groups instead of fluorines; potential for different reactivity. |
| 6-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxin | C8H3ClF4O2 | Chlorine substitution may alter biological activity compared to bromine. |
| 6-Bromo-3-fluoro-benzodioxan | C8H5BrF1O2 | Different fluorination pattern; could exhibit distinct chemical properties. |
The uniqueness of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin lies in its combination of multiple fluorine atoms alongside bromine on a benzodioxin framework. This specific arrangement may enhance its stability and reactivity compared to other halogenated derivatives.